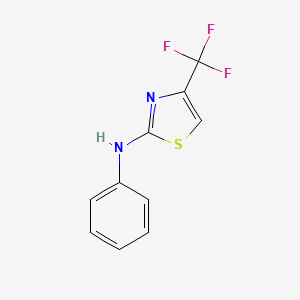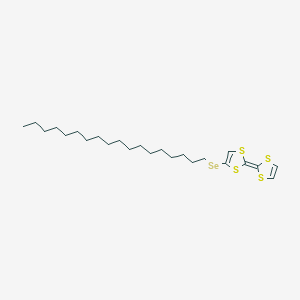
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is a compound that belongs to the class of dithiolylidene derivatives
Preparation Methods
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with octadecylselenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is isolated by column chromatography .
Chemical Reactions Analysis
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions used, but they often include derivatives with modified electronic properties .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules with unique electronic properties. In biology, it has been investigated for its potential use as a probe for studying biological systems. In medicine, it has been explored for its potential therapeutic applications, particularly in the field of cancer research. In industry, it is used in the development of advanced materials for electronic devices .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The compound is known to interact with electron-rich sites in biological systems, leading to the formation of stable complexes. These interactions can modulate the activity of various enzymes and proteins, thereby exerting its effects.
Comparison with Similar Compounds
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is similar to other dithiolylidene derivatives, such as 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene. it is unique in its incorporation of an octadecylselanyl group, which imparts distinct electronic properties and enhances its potential applications in various fields. Similar compounds include 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene and its bis(alkylthio) derivatives.
Properties
CAS No. |
128881-70-9 |
|---|---|
Molecular Formula |
C24H40S4Se |
Molecular Weight |
535.8 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-4-octadecylselanyl-1,3-dithiole |
InChI |
InChI=1S/C24H40S4Se/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-22-21-27-24(28-22)23-25-18-19-26-23/h18-19,21H,2-17,20H2,1H3 |
InChI Key |
GMDVFUVUZHBMDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Se]C1=CSC(=C2SC=CS2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


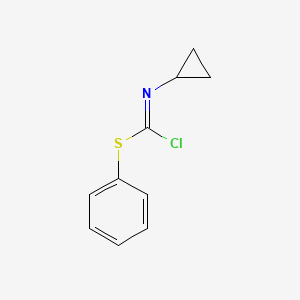
![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
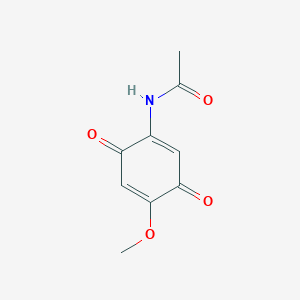
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)



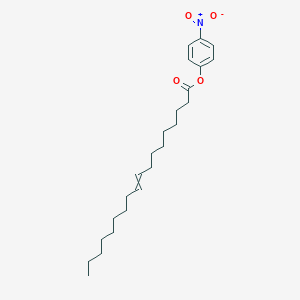
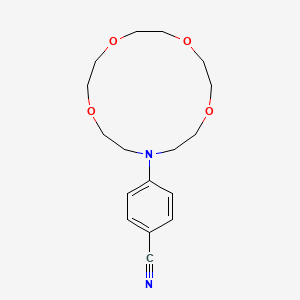

![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
